4,6-Diethyl-2-oxo-2H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diethyl-2-oxo-2H-chromene-3-carbonitrile is a member of the chromene family, which is known for its diverse biological and physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diethyl-2-oxo-2H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate. This reaction can be carried out under various conditions, including the use of piperidine, NaOEt/EtOH, AcOH/AcONH4 in benzene, or basic Al2O3 under grinding conditions . A green synthesis method involves the use of dual-frequency ultrasonication, which provides high yields without the use of hazardous reagents .
Industrial Production Methods: Industrial production of this compound can be scaled up using the same synthetic routes mentioned above. The use of catalysts such as potassium 1,2,3,6-tetrahydrophthalimide, iodine, or phase transfer catalysts can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diethyl-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include derivatives such as coumarin-3-carboxylic acid, coumarin-3-carboxamides, and various methine dyes .
Scientific Research Applications
4,6-Diethyl-2-oxo-2H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 4,6-Diethyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. It acts as an inhibitor of enzymes such as monoamine oxidase and α-chymotrypsin, which are involved in various biological processes . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
3-Cyanocoumarins: Known for their biological activities and used in the synthesis of various derivatives.
7-(Diethylamino)-2-oxo-2H-chromene-3-carbonitrile: Another chromene derivative with similar properties.
Uniqueness: 4,6-Diethyl-2-oxo-2H-chromene-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique biological and physicochemical properties. Its dual ethyl groups at positions 4 and 6 enhance its lipophilicity and potentially its biological activity compared to other chromene derivatives .
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
4,6-diethyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C14H13NO2/c1-3-9-5-6-13-11(7-9)10(4-2)12(8-15)14(16)17-13/h5-7H,3-4H2,1-2H3 |
InChI Key |
JYMJOJSFORZSTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C(=C2CC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.